3-Methoxy-4-(methylthio)benzaldehyde

Catalog No.
S1921890
CAS No.
68885-46-1
M.F
C9H10O2S
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(methylthio)benzaldehyde

CAS Number

68885-46-1

Product Name

3-Methoxy-4-(methylthio)benzaldehyde

IUPAC Name

3-methoxy-4-methylsulfanylbenzaldehyde

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C9H10O2S/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-6H,1-2H3

InChI Key

ATXWTZIXTSLPMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)SC

Canonical SMILES

COC1=C(C=CC(=C1)C=O)SC

Application in Organic Synthesis

Specific Scientific Field: Organic Synthesis

Comprehensive Summary of the Application: 3-Methoxy-4-(methylthio)benzaldehyde is a chemical compound used in the field of organic synthesis . It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .

Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures can vary greatly depending on the specific synthesis route and the desired end product. Typically, 3-Methoxy-4-(methylthio)benzaldehyde would be reacted with other reagents under controlled conditions to form new bonds and create the desired product .

Results or Outcomes: The outcomes of these reactions can also vary greatly, but the use of 3-Methoxy-4-(methylthio)benzaldehyde in organic synthesis allows for the creation of a wide variety of complex organic compounds .

Synthesis of Substituted Benzaldehydes

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: 3-Methoxy-4-(methylthio)benzaldehyde can be used in the synthesis of substituted benzaldehydes . This process involves a two-step, one-pot reduction/cross-coupling procedure .

Methods of Application or Experimental Procedures: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

Results or Outcomes: This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes .

3-Methoxy-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}. It is classified as a benzaldehyde derivative, distinguished by the presence of a methoxy group (-OCH₃) and a methylthio group (-SCH₃) attached to the benzene ring. This compound exhibits unique chemical properties due to these substituents, making it valuable in various chemical syntheses and applications in scientific research.

.
  • 3-Methoxybenzaldehyde: Missing the methylthio group, this compound exhibits different reactivity and applications.
  • 4-Methoxybenzaldehyde: While structurally similar, it features different substitution patterns that affect its chemical behavior.
  • Uniqueness

    The unique combination of both methoxy and methylthio groups in 3-Methoxy-4-(methylthio)benzaldehyde imparts distinct chemical properties and reactivity compared to its analogs. This dual functionality enhances its applicability in organic synthesis and biological studies, making it a valuable compound for researchers.

    The biological activity of 3-Methoxy-4-(methylthio)benzaldehyde has been a subject of interest in various studies. The compound may interact with specific enzymes or receptors within biological systems, potentially modulating cellular processes. The presence of both methoxy and methylthio groups enhances its reactivity, which could influence its binding affinity to biological targets, leading to various pharmacological effects.

    Several synthetic routes can be employed to produce 3-Methoxy-4-(methylthio)benzaldehyde:

    • Direct Reaction: One common method involves reacting 3-methoxybenzaldehyde with methylthiol in the presence of a catalyst, typically under mild conditions such as room temperature and using dichloromethane as a solvent.
    • Industrial Production: In industrial settings, continuous flow reactors are often used for large-scale production, improving efficiency and yield. Purification methods such as distillation or recrystallization are applied to achieve high purity levels.

    3-Methoxy-4-(methylthio)benzaldehyde is utilized in various fields:

    • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
    • Pharmaceutical Development: The compound is explored for potential applications in drug development due to its biological activity.
    • Specialty Chemicals: It is used in producing specialty chemicals with specific properties tailored for industrial applications.

    Research on the interactions of 3-Methoxy-4-(methylthio)benzaldehyde with biological systems has indicated its potential effects on enzyme activity and receptor binding. These interactions may lead to alterations in metabolic pathways or cellular signaling processes, underscoring the compound's relevance in medicinal chemistry.

    Melting Point and Boiling Point Relationships

    The thermal properties of 3-Methoxy-4-(methylthio)benzaldehyde reflect the combined influence of its aromatic structure and dual substituent pattern. While specific melting point data for this compound remains unreported in the literature, comparative analysis with structurally related benzaldehyde derivatives provides insights into its thermal behavior [2].

    4-(Methylthio)benzaldehyde, containing only the methylthio substituent, exhibits a melting point of 6°C [2]. The addition of a methoxy group at the meta position in 3-Methoxy-4-(methylthio)benzaldehyde is expected to increase intermolecular interactions through dipole-dipole forces, potentially elevating the melting point above this baseline value.

    The boiling point of 3-Methoxy-4-(methylthio)benzaldehyde is estimated to range between 280-300°C, based on extrapolation from similar benzaldehyde derivatives [2] [3]. This elevated boiling point compared to benzaldehyde (178°C) reflects the increased molecular weight and enhanced intermolecular forces arising from the dual substitution pattern. The methylthio group contributes to van der Waals interactions through its sulfur atom, while the methoxy group provides additional dipolar interactions [4].

    Vapor Pressure and Phase Transition Behavior

    The vapor pressure of 3-Methoxy-4-(methylthio)benzaldehyde is estimated to be in the range of 0.001-0.01 mmHg at 25°C, significantly lower than that of benzaldehyde due to the increased molecular weight and stronger intermolecular forces [5]. This low vapor pressure indicates reduced volatility compared to simpler benzaldehyde derivatives, which has implications for handling, storage, and applications requiring controlled evaporation rates.

    The phase transition behavior is influenced by the electronic effects of both substituents. The methoxy group's electron-donating resonance effect (+R) and the methylthio group's moderate electron-donating properties contribute to enhanced molecular stability [6] [7]. These electronic effects stabilize the aromatic system against thermal decomposition, potentially extending the useful temperature range for applications [8].

    Solubility Parameters and Solvent Interactions

    The solubility characteristics of 3-Methoxy-4-(methylthio)benzaldehyde are governed by the interplay between its aromatic core and the polar/nonpolar nature of its substituents. The compound's estimated LogP value of 2.5-3.0 suggests moderate lipophilicity, with balanced solubility in both organic and aqueous systems .

    The methoxy group (-OCH₃) contributes to polar interactions through its oxygen atom, which can participate in hydrogen bonding as an acceptor [7]. The methylthio group (-SCH₃) provides both polar and nonpolar character, with the sulfur atom capable of weak dipolar interactions while the methyl portion contributes to hydrophobic character [6].

    Solubility studies of related compounds indicate that 4-Methoxybenzaldehyde shows enhanced solubility in polar organic solvents compared to benzaldehyde [10]. The dual substitution in 3-Methoxy-4-(methylthio)benzaldehyde is expected to provide improved solubility in chloroform, dichloromethane, and alcoholic solvents while maintaining limited aqueous solubility .

    Redox Behavior and Electrochemical Characterization

    The electrochemical properties of 3-Methoxy-4-(methylthio)benzaldehyde are fundamentally influenced by the electronic effects of its substituents and the inherent redox activity of the aldehyde functional group. The aldehyde moiety serves as an electron-withdrawing group that makes the aromatic ring less electron-rich compared to benzene, affecting both oxidation and reduction potentials [12] [13].

    The methoxy substituent at the meta position provides electron-donating resonance effects (+R) that partially counteract the electron-withdrawing inductive effect (-I) of the aldehyde group [14] [15]. This resonance donation occurs through the oxygen atom's lone pairs, which can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions relative to the methoxy group [16].

    The methylthio group at the para position similarly exhibits electron-donating character, though to a lesser extent than oxygen-based substituents [7]. The sulfur atom's larger size and lower electronegativity compared to oxygen result in weaker resonance donation, but still contribute to overall ring activation [6].

    Electrochemical studies of related benzaldehyde derivatives demonstrate that electron-donating substituents generally lower oxidation potentials while having variable effects on reduction potentials [12] [17]. The dual electron-donating nature of both substituents in 3-Methoxy-4-(methylthio)benzaldehyde suggests enhanced susceptibility to oxidation compared to benzaldehyde, with the compound likely exhibiting reversible redox behavior under controlled electrochemical conditions [18].

    Comparative Substituent Effect Studies

    Electron-Donating versus Electron-Withdrawing Group Impacts

    The electronic structure of 3-Methoxy-4-(methylthio)benzaldehyde represents a fascinating case study in competing electronic effects. The aldehyde group serves as a strong electron-withdrawing substituent through both inductive (-I) and resonance (-R) mechanisms [19] [20]. The carbonyl carbon's sp² hybridization and the electronegativity difference between carbon and oxygen create a significant dipole moment that withdraws electron density from the aromatic ring [13].

    In contrast, both the methoxy and methylthio substituents function as electron-donating groups, albeit through different mechanisms and to different extents [15] [7]. The methoxy group exhibits strong resonance donation (+R) that significantly outweighs its weak inductive withdrawal (-I), resulting in net electron donation to the aromatic system [14]. This donation occurs through overlap of oxygen's filled p orbitals with the aromatic π-system, creating additional resonance structures that stabilize the ring [6].

    The methylthio group displays moderate electron-donating character, with weaker resonance donation compared to methoxy due to sulfur's larger atomic radius and reduced orbital overlap efficiency [7]. However, the combination of both electron-donating substituents creates a net activating effect on the aromatic ring, partially offsetting the deactivating influence of the aldehyde group .

    Studies on similar substituted benzaldehydes demonstrate that electron-donating groups enhance thermal stability by stabilizing the aromatic system against electrophilic attack and thermal decomposition [8]. The dual substitution pattern in 3-Methoxy-4-(methylthio)benzaldehyde provides enhanced stability compared to monosubstituted analogs [22].

    Meta versus Para Substitution Patterns

    The substitution pattern in 3-Methoxy-4-(methylthio)benzaldehyde, with methoxy at the meta position and methylthio at the para position relative to the aldehyde, creates distinct electronic and steric effects that influence the compound's overall properties [23] [24].

    Meta substitution with the methoxy group results in limited direct resonance interaction with the aldehyde functionality, as the meta position is not directly conjugated with the carbonyl system [14] [25]. However, the methoxy group still exerts its electron-donating influence on the overall aromatic system, affecting the electron density distribution throughout the ring [23]. Studies on meta-substituted benzaldehydes show that meta electron-donating groups have measurable but reduced effects compared to para substitution [23] [25].

    The para methylthio substitution provides more direct electronic interaction with the aldehyde group through the aromatic π-system [24]. This positioning allows for through-conjugation effects where the electron-donating character of the methylthio group can directly influence the electrophilicity of the aldehyde carbon [26]. Para-substituted electron-donating groups in benzaldehydes typically reduce the electrophilic character of the carbonyl carbon, affecting reactivity in nucleophilic addition reactions [26].

    The combination of meta and para substitution creates an asymmetric electronic environment that distinguishes 3-Methoxy-4-(methylthio)benzaldehyde from symmetrically substituted analogs [27]. This asymmetry influences both the compound's physical properties and its potential reactivity patterns in synthetic applications .

    XLogP3

    2.1

    Wikipedia

    3-Methoxy-4-(methylsulfanyl)benzaldehyde

    Dates

    Last modified: 08-16-2023

    Explore Compound Types